3-Octenoic acid

Descripción general

Descripción

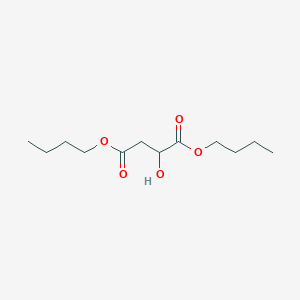

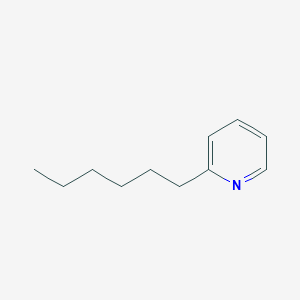

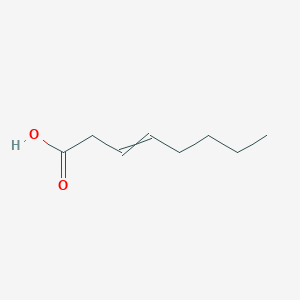

3-Octenoic acid, also known as oct-3-enoic acid, is an unsaturated fatty acid with the molecular formula C8H14O2. It is characterized by the presence of a double bond between the third and fourth carbon atoms in its eight-carbon chain. This compound is a colorless to light yellow liquid with a slightly pungent odor and is soluble in common organic solvents such as ethanol, ether, and benzene .

Synthetic Routes and Reaction Conditions:

Alcohol Oxidation Method: One common method for synthesizing this compound involves the oxidation of octanol. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to convert octanol to this compound.

Alkene Oxidation Method: Another method involves the oxidation of octene.

Industrial Production Methods:

Catalytic Oxidation: In industrial settings, this compound is often produced through the catalytic oxidation of octene. This method employs metal catalysts such as palladium or platinum to enhance the reaction efficiency and yield.

Biotechnological Methods: Advances in biotechnology have enabled the use of microbial fermentation to produce this compound.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form dicarboxylic acids. For example, oxidation with potassium permanganate can yield 3-octenedioic acid.

Reduction: The double bond in this compound can be reduced to form octanoic acid using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).

Substitution: The carboxyl group in this compound can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Acids: Sulfuric acid (H2SO4) for esterification reactions

Major Products:

Oxidation: 3-Octenedioic acid

Reduction: Octanoic acid

Substitution: Ethyl 3-octenoate, amides, and other derivatives.

Aplicaciones Científicas De Investigación

3-Octenoic acid has a wide range of applications in various fields:

Chemistry:

Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers and copolymers, providing flexibility and durability to the final product.

Organic Synthesis: this compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

Biochemical Studies: It is used in studies involving fatty acid metabolism and enzyme activity, helping to elucidate biochemical pathways and mechanisms.

Industry:

Flavor and Fragrance: this compound and its esters are used in the flavor and fragrance industry to impart fruity and floral notes to products.

Agriculture: It is used in the formulation of pesticides and herbicides, contributing to the control of pests and weeds.

Mecanismo De Acción

The mechanism of action of 3-octenoic acid depends on its specific application:

Antimicrobial Activity:

Membrane Disruption: this compound can integrate into microbial cell membranes, disrupting their integrity and leading to cell lysis.

Enzyme Inhibition: It can inhibit key enzymes involved in microbial metabolism, thereby hindering their growth and proliferation.

Biochemical Pathways:

Fatty Acid Metabolism: In biological systems, this compound can be metabolized through beta-oxidation pathways, producing energy and metabolic intermediates.

Signal Transduction: It may act as a signaling molecule, modulating various cellular processes and pathways.

Comparación Con Compuestos Similares

Octanoic Acid: A saturated fatty acid with similar chain length but lacking the double bond, making it less reactive in certain chemical reactions.

3-Hexenoic Acid: A shorter-chain unsaturated fatty acid with similar reactivity but different physical properties due to its shorter chain length.

3-Decenoic Acid: A longer-chain unsaturated fatty acid with similar reactivity but different solubility and boiling point characteristics.

Uniqueness of 3-Octenoic Acid:

Double Bond Position: The position of the double bond in this compound provides unique reactivity compared to its saturated counterpart, octanoic acid.

Propiedades

Número CAS |

1577-19-1 |

|---|---|

Fórmula molecular |

C8H14O2 |

Peso molecular |

142.20 g/mol |

Nombre IUPAC |

oct-3-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10) |

Clave InChI |

IWPOSDLLFZKGOW-UHFFFAOYSA-N |

SMILES |

CCCCC=CCC(=O)O |

SMILES isomérico |

CCCC/C=C/CC(=O)O |

SMILES canónico |

CCCCC=CCC(=O)O |

Densidad |

0.928-0.938 (20°) |

Key on ui other cas no. |

5163-67-7 1577-19-1 |

Descripción física |

White solid; Oily, fatty aroma |

Pictogramas |

Corrosive |

Solubilidad |

Slightly soluble in water; soluble in most organic solvents Soluble (in ethanol) |

Sinónimos |

3-octenoic acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the characteristic odor properties of 3-octenoic acid and its related compounds?

A1: this compound, a (Z)-3-alkenoic acid, possesses a distinct odor profile described as cheesy and sweaty. This contrasts with its related aldehydes and alcohols. For instance, (Z)-3-octenal, an aldehyde, exhibits a fatty and citrus-like, soapy aroma. The odor quality of (Z)-3-alkenoic acids transitions from cheesy, sweaty to plastic-like, and finally waxy as the carbon chain length increases. []

Q2: How does the position of the double bond in unsaturated fatty acids like this compound impact their analysis?

A2: The position of the carbon-carbon double bond (C=C) in unsaturated fatty acids like this compound is crucial for determining food flavor quality. A novel method using online epoxidation with water dimer radical cations enables the direct determination of C=C bond positions. This technique has been successfully applied to identify the C=C positions in various fatty acids, including trans-2/3-octenoic acid, within food samples like black tea and olive oil. []

Q3: How does the fungus Mucor species metabolize trans-2-octenoic acid?

A3: Mucor species, known for their ability to reduce sorbic acid, metabolize trans-2-octenoic acid (2-OEA) into several byproducts. In a phosphate buffer solution, the fungus produces 3-hydroxyoctanoic acid (3-HOA), monooctyl phosphate (OLP), 1-octanol, and 1,3-octanediol from 2-OEA. The conversion of 2-OEA to 3-HOA is reversible, with the majority of the substrate eventually transforming into OLP through the following pathway: trans-2-octenol → 1-octenol → OLP. []

Q4: Can this compound interfere with the iodometry method for peroxide determination?

A4: Yes, this compound, as an olefin, can interfere with the iodometry method commonly used to quantify peroxide concentrations. This interference stems from the interaction between this compound and molecular iodine (I2), an intermediate in the iodometry reaction. This interaction suppresses the formation of triiodide (I3-), leading to an underestimation of peroxide levels. The rate constant for this interfering reaction with this compound has been measured at 0.84 ± 0.02 M-1 s-1. This finding highlights the importance of considering matrix effects when using iodometry in samples rich in olefins, such as edible oils, indoor environments, and animal fat. []

Q5: What is the role of this compound in the aroma profile of Vitex doniana fruit syrup?

A5: this compound, identified as one of the volatile organic compounds in Vitex doniana fruit syrup, contributes to its overall aroma profile. The syrup's aroma is a complex mixture of various compound classes, including terpenes, carboxylic acids, ketones, lactones, aldehydes, ethers, and esters. The presence of these aroma components not only defines the sensory characteristics but may also contribute to the syrup's potential antioxidant activity. []

Q6: Can 3-alkenoates like this compound be utilized in organic synthesis?

A6: Yes, 3-alkenoates like this compound can be strategically employed as masked synthons for 4-oxo-2-alkenoates in organic synthesis. This approach involves a three-step conversion: epoxidation, isomerization to an allyl silyl ether, and subsequent oxidation. This method has proven valuable in synthesizing complex natural products, exemplified by the efficient synthesis of pyrenophorin from 7-oxo-3-octenoic acid. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.